Vanadium(II) oxide

説明

Vanadium(II) oxide (VO) is an inorganic compound and one of the several binary vanadium oxides . It adopts a distorted NaCl structure and contains weak V−V metal to metal bonds . VO is a semiconductor due to the delocalisation of electrons in the t 2g orbitals .

Synthesis Analysis

Vanadium(II) oxide can be synthesized by the reaction of Vanadium(III) oxide with Vanadium at temperatures between 1200 and 1600 °C . Both plasma-ALD techniques were able to synthesize as-grown polycrystalline V2O5 films at 150°C .Molecular Structure Analysis

Vanadium(II) oxide has a distorted NaCl structure . The structure of vanadium oxides is influenced by crystal structure, crystal field splitting, and strong hybridization between O2p and V3d bands .Chemical Reactions Analysis

Vanadium(II) oxide shows catalase mimetic activity by measuring the decrease in potassium permanganate concentration in a mixture containing V2O5 and hydrogen peroxide . Another reaction involves Iron and Vanadium(III) Oxide reacting to form Hematite and Vanadium(II) Oxide .Physical And Chemical Properties Analysis

Vanadium(II) oxide has a molar mass of 66.9409 g/mol, appears as a grey solid with metallic lustre, and has a density of 5.758 g/cm^3 . Its melting point is 1,789 °C and boiling point is 2,627 °C . It is a non-stoichiometric compound, its composition varying from VO 0.8 to VO 1.3 .科学的研究の応用

High-Performance Supercapacitors

Vanadium oxide has been used in the synthesis of vanadium oxide-polyaniline (VOP) composites for high-performance supercapacitors . The VOP composite shows the highest specific capacitance of 1666.67 F g −1 at a current density of 1A g −1 . The maximum energy density value of 227.92 Wh kg −1 with a power density of 918.85 W kg −1 is observed for VOP nanocomposites .

Thermoelectric Properties

Vanadium oxides, particularly V 2 O 5, show significant thermoelectric properties . All the transport parameters have correctly depicted the highly anisotropic electrical conduction in V 2 O 5 .

Ion Batteries

Vanadium oxide materials have potential applications in ion batteries . They offer a promising avenue for the development of high-capacity and long-life batteries.

Water Splitting

Vanadium oxide can be used in water splitting applications . This process involves the use of electricity to break water into hydrogen and oxygen, a key process in the production of clean hydrogen fuel.

Smart Windows

Vanadium oxide, specifically VO 2, has been used in the production of smart windows . These windows can automatically adjust their transparency in response to changes in temperature, helping to regulate the temperature inside buildings.

Microelectronic Devices

Vanadium oxide is used in the production of microelectronic devices . Its unique electronic properties make it a valuable material in the microelectronics industry.

作用機序

Mode of Action

Oxovanadium interacts with its targets by undergoing an insulator-to-metal phase transition (IMT) accompanied by structural change . This transition is influenced by crystal structure, crystal field splitting, and strong hybridization between O2p and V3d bands . The compound is a semiconductor owing to the delocalization of electrons in the t2g orbitals .

Biochemical Pathways

The biochemical pathways affected by oxovanadium are primarily related to its insulator-to-metal phase transition. This transition influences the electronic band structures, which play a critical role in optical and thermoelectric processes . The compound’s interaction with its targets results in changes to these structures, affecting the compound’s properties and its role in these processes .

Pharmacokinetics

Its properties as a semiconductor and its sensitivity to external stimuli suggest that these factors could influence its bioavailability .

Result of Action

The primary result of oxovanadium’s action is the insulator-to-metal phase transition. This transition, accompanied by a structural change, influences the compound’s electronic properties and its role in optical and thermoelectric processes . Additionally, the compound’s interaction with its targets can result in changes to the electronic band structures .

Safety and Hazards

Vanadium(II) oxide is toxic if swallowed and fatal if inhaled. It may cause respiratory irritation and is suspected of causing genetic defects. It may cause cancer and is suspected of damaging fertility and the unborn child. It may cause harm to breast-fed children and causes damage to organs through prolonged or repeated exposure .

将来の方向性

Vanadium-based catalysts have been used for several decades in ammonia-based selective catalytic reduction (NH3-SCR) processes for reducing NOx emissions from various stationary sources (power plants, chemical plants, incinerators, steel mills, etc.) and mobile sources (large ships, automobiles, etc.) . The strengthening of NOx emission regulations has necessitated the development of catalysts with higher NOx reduction efficiencies .

特性

IUPAC Name |

oxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYSTTGVDIFUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

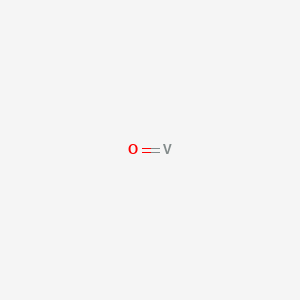

O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OV | |

| Record name | Vanadium(II) Oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065189 | |

| Record name | Vanadium oxide (VO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.941 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light gray crystalline solid; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium monoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Vanadium(II) oxide | |

CAS RN |

12035-98-2, 12037-42-2, 12037-05-7 | |

| Record name | Vanadium oxide (VO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium oxide (V6O13) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium oxide (V4O7) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium oxide (VO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (VO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium oxide (VO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。